molecular formula C13H12N4 B1416703 3-(1-methyl-1H-pyrazol-4-yl)quinolin-6-amine CAS No. 1184919-71-8

3-(1-methyl-1H-pyrazol-4-yl)quinolin-6-amine

Cat. No.: B1416703
CAS No.: 1184919-71-8
M. Wt: 224.26 g/mol
InChI Key: DPRUSLSSTITICS-UHFFFAOYSA-N
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Description

3-(1-methyl-1H-pyrazol-4-yl)quinolin-6-amine is a heterocyclic compound that combines a quinoline ring with a pyrazole moiety

Biochemical Analysis

Biochemical Properties

3-(1-Methyl-1H-pyrazol-4-yl)quinolin-6-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit phosphodiesterase 10A (PDE10A), an enzyme involved in the regulation of intracellular levels of cyclic nucleotides . By inhibiting PDE10A, this compound can modulate signaling pathways that rely on cyclic nucleotides, thereby influencing various cellular processes. Additionally, this compound has been found to interact with kinases, such as the rearranged during transfection (RET) kinase, which plays a role in cell growth and differentiation .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting PDE10A, this compound can alter the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are critical second messengers in cell signaling . This modulation can lead to changes in gene expression and metabolic activities within the cell. Furthermore, the compound’s interaction with RET kinase can affect cell proliferation and survival, making it a potential candidate for cancer research .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules and its ability to inhibit or activate enzymes. The compound binds to the active site of PDE10A, preventing the enzyme from hydrolyzing cyclic nucleotides . This inhibition results in increased levels of cAMP and cGMP, which can activate downstream signaling pathways. Additionally, this compound binds to the ATP-binding site of RET kinase, inhibiting its activity and thereby blocking the signaling pathways that promote cell growth and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to the compound has been associated with sustained inhibition of PDE10A and RET kinase, leading to prolonged changes in cell signaling and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit PDE10A and RET kinase without causing significant toxicity . At higher doses, this compound can induce adverse effects, such as hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 play a crucial role in the metabolism of this compound, converting it into more water-soluble metabolites that can be excreted from the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, which facilitate its distribution to various cellular compartments . The compound’s localization and accumulation within tissues are influenced by factors such as tissue perfusion, binding affinity to transport proteins, and the presence of specific receptors .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize primarily in the cytoplasm and nucleus of cells . Targeting signals and post-translational modifications, such as phosphorylation and ubiquitination, may direct this compound to specific subcellular compartments . The compound’s presence in the nucleus suggests that it may directly influence gene expression by interacting with transcription factors and other nuclear proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-methyl-1H-pyrazol-4-yl)quinolin-6-amine typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-aminopyrazole with 6-chloroquinoline in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-(1-methyl-1H-pyrazol-4-yl)quinolin-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

3-(1-methyl-1H-pyrazol-4-yl)quinolin-6-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of novel materials and as a precursor for dyes and pigments.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-methyl-1H-pyrazol-4-yl)quinoline
  • 6-aminoquinoline
  • 1-methyl-1H-pyrazole-4-amine

Uniqueness

3-(1-methyl-1H-pyrazol-4-yl)quinolin-6-amine is unique due to its combined quinoline and pyrazole structure, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and exhibit diverse biological activities compared to its individual components.

Properties

IUPAC Name

3-(1-methylpyrazol-4-yl)quinolin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4/c1-17-8-11(7-16-17)10-4-9-5-12(14)2-3-13(9)15-6-10/h2-8H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPRUSLSSTITICS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CN=C3C=CC(=CC3=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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